N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide -

N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide

Catalog Number: EVT-5442496
CAS Number:
Molecular Formula: C20H19FN6O
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1 by blocking the CCR5 receptor, thus inhibiting HIV entry into cells. []
  • Relevance: While not sharing a direct structural resemblance to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide, 873140 showcases the significance of targeting receptors like CCR5 for therapeutic purposes. This highlights the potential of exploring the target affinity profile of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide and its potential interaction with various receptors. []
  • Compound Description: Sch-C is another allosteric antagonist of the CCR5 receptor. It demonstrates potent antiviral activity against HIV-1 by inhibiting the binding of chemokines to CCR5. []
  • Relevance: Similar to 873140, the mechanism of action of Sch-C emphasizes the therapeutic potential of targeting the CCR5 receptor. This reinforces the need to investigate whether N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide or its structural analogs might exhibit interactions with CCR5 or other related chemokine receptors. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D acts as a non-competitive allosteric antagonist of the CCR5 receptor. It effectively inhibits HIV-1 entry by preventing chemokine binding to CCR5. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 functions as a non-competitive allosteric antagonist of CCR5, effectively blocking the binding of chemokines and inhibiting HIV-1 entry. []
  • Relevance: The distinct structural features of UK-427,857 compared to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide highlight the diverse range of chemical structures capable of interacting with the CCR5 receptor. This underscores the importance of exploring the target specificity of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide, which may hold potential as a CCR5 modulator. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

  • Compound Description: TAK-779 is a non-competitive allosteric antagonist of both CCR5 and CXCR3 chemokine receptors. It exhibits inhibitory effects on HIV-1 entry by blocking these receptors. Notably, TAK-779 displays a unique binding profile to CCR5, distinct from other antagonists. [, ]
  • Relevance: While structurally dissimilar, the dual activity of TAK-779 on CCR5 and CXCR3 underscores the potential for compounds to interact with multiple chemokine receptors. This suggests the possibility of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide or its analogs to possess a broader target profile, potentially affecting multiple chemokine receptor subtypes. [, ]

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472 is a non-peptidergic antagonist targeting the CXCR3 chemokine receptor, implicated in inflammatory diseases. It effectively blocks the action of CXCR3 ligands, preventing the recruitment of inflammatory cells. []
  • Relevance: Both VUF10472 and N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide incorporate a pyridine ring in their structures. While their overall structures differ, this shared feature hints at a potential for N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide to exhibit activity towards chemokine receptors like CXCR3. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: VUF10085 functions as a non-competitive antagonist of the CXCR3 chemokine receptor. It effectively inhibits the binding of CXCR3 ligands, reducing inflammation by preventing the recruitment of inflammatory cells. []
  • Relevance: The structural similarity between VUF10085 and VUF10472, both containing a pyridine and a pyrido[2,3-d]pyrimidin-4-one core, highlights the possibility of structure-activity relationships within this class of CXCR3 antagonists. This structural similarity, although not directly to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide, emphasizes the importance of exploring modifications to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide that could potentially enhance its activity or selectivity towards specific chemokine receptors. []

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: VUF5834 acts as a non-competitive antagonist of the CXCR3 chemokine receptor. By blocking CXCR3, it inhibits the action of its ligands and reduces inflammatory responses. []
  • Relevance: VUF5834's distinct structure compared to N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide further demonstrates the diverse range of compounds capable of interacting with and inhibiting the CXCR3 receptor. This supports the potential for identifying novel CXCR3 modulators through structural variations of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

  • Compound Description: VUF10132 is an imidazolium compound that acts as a non-competitive antagonist of the CXCR3 chemokine receptor, inhibiting the binding of CXCR3 ligands and reducing inflammation. []
  • Relevance: The structural dissimilarity between VUF10132 and N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide reinforces the notion that diverse chemical structures can modulate CXCR3 activity. This further suggests that structural modifications of N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide could potentially lead to the discovery of novel CXCR3-targeted compounds. []

Properties

Product Name

N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[(2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)amino]acetamide

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H19FN6O/c1-12-4-5-14(21)7-16(12)25-18(28)11-24-20-15-9-23-10-17(15)26-19(27-20)13-3-2-6-22-8-13/h2-8,23H,9-11H2,1H3,(H,25,28)(H,24,26,27)

InChI Key

XPJYUFRAWVJLKL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC2=NC(=NC3=C2CNC3)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC2=NC(=NC3=C2CNC3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.